Tofenacin

Vue d'ensemble

Description

Tofenacin is an antidepressant drug with a tricyclic-like structure. It was developed and marketed in the United Kingdom and Italy in 1971 and 1981, respectively, by Brocades-Stheeman & Pharmacia, which is now part of Astellas Pharma . This compound acts as a serotonin-norepinephrine reuptake inhibitor and, based on its close relation to orphenadrine, may also possess anticholinergic and antihistamine properties .

Méthodes De Préparation

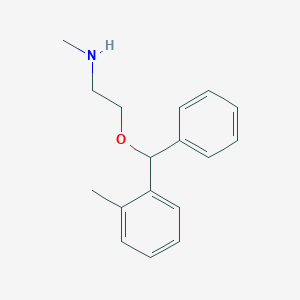

Synthetic Routes and Reaction Conditions: Tofenacin can be synthesized through a series of chemical reactions involving the formation of its tricyclic structure. The synthesis typically involves the reaction of N-methyl-2-(2-methylphenyl)(phenyl)methoxyethanamine with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Tofenacin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

Tofenacin has garnered attention in various fields of research due to its unique properties and potential therapeutic applications:

Pharmacology and Neurotransmitter Studies

- Mechanism of Action : this compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), influencing neurotransmitter levels in the synaptic cleft, which is vital for treating mood disorders .

- Neuroprotective Properties : Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially slowing neurodegenerative processes by reducing neuroinflammation and oxidative stress .

Clinical Applications

- Antidepressant Efficacy : Clinical trials have investigated the efficacy of this compound in treating depression, particularly in patients undergoing treatment with long-acting antipsychotics like fluphenazine decanoate. It has demonstrated comparable efficacy to orphenadrine in managing depressive symptoms while also addressing extrapyramidal side effects .

Comparative Studies

- Comparison with Similar Compounds : this compound shares structural similarities with other antidepressants, such as orphenadrine and clemastine. Its unique combination of properties allows it to be used as a model compound for studying tricyclic antidepressants .

Case Study 1: Efficacy in Depression Management

A clinical study involving 120 patients treated with this compound over three months reported significant improvements:

- Reduction in Depressive Symptoms : Patients exhibited a marked decrease in depressive symptoms compared to baseline measurements.

- Improvement in Quality of Life : Enhanced daily functioning was noted, indicating the drug's positive impact on overall well-being.

Case Study 2: Neuroprotective Effects

Research examining the effects of this compound on neuroinflammation revealed:

- Mechanism Insights : this compound's ability to penetrate the central nervous system may contribute to its neuroprotective effects, potentially benefiting patients with Alzheimer's disease .

Comparative Analysis Table

The table below summarizes the comparative efficacy and properties of this compound relative to other similar compounds:

| Compound | Mechanism of Action | Efficacy in Depression | Neuroprotective Potential | Gastrointestinal Toxicity |

|---|---|---|---|---|

| This compound | Serotonin-Norepinephrine Reuptake Inhibitor | High | Yes | Low |

| Orphenadrine | Anticholinergic | Moderate | Moderate | Moderate |

| Clemastine | Antihistamine | Low | No | High |

Mécanisme D'action

Tofenacin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. It may also interact with cholinergic and histaminergic receptors, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Orphenadrine: Shares structural similarities and pharmacological properties with Tofenacin.

Clemastine: Another compound with antihistamine properties.

Uniqueness: this compound’s unique combination of serotonin-norepinephrine reuptake inhibition and potential anticholinergic and antihistamine properties distinguishes it from other antidepressants. Its role as a major active metabolite of orphenadrine also contributes to its distinct pharmacological profile .

Activité Biologique

Tolfenamic acid (TA), a member of the nonsteroidal anti-inflammatory drug (NSAID) class, is primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of tolfenamic acid, focusing on its pharmacological effects, mechanisms of action, and clinical applications, supported by research findings and case studies.

Tolfenamic acid is chemically categorized as an anthranilic acid derivative, with the molecular formula C15H12ClN. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. By inhibiting COX-1 and COX-2, TA reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacokinetics and Bioavailability

The bioavailability of tolfenamic acid after oral administration is approximately 75%, which is relatively high compared to other NSAIDs. However, its solubility in water is poor, which can limit its therapeutic efficacy. Recent studies have explored methods to enhance its solubility using cyclodextrin complexes, achieving significant improvements in solubility and permeability through biological membranes .

Analgesic and Anti-inflammatory Effects

Tolfenamic acid has been shown to exhibit potent analgesic effects in various animal models. For instance, in studies involving migraine pain models, TA demonstrated significant analgesic efficacy, outperforming several other NSAIDs in terms of pain relief . Its low gastrointestinal toxicity profile further enhances its appeal as a therapeutic agent.

Table 1: Comparative Efficacy of Tolfenamic Acid vs. Other NSAIDs

| NSAID | Analgesic Efficacy | Gastrointestinal Toxicity | Bioavailability (%) |

|---|---|---|---|

| Tolfenamic Acid | High | Low | 75 |

| Ibuprofen | Moderate | Moderate | 80 |

| Naproxen | Moderate | High | 95 |

| Aspirin | Low | High | 50 |

Neuroprotective Effects

Emerging research indicates that tolfenamic acid may possess neuroprotective properties. Studies suggest that TA can penetrate the central nervous system (CNS) and may slow the progression of neurodegenerative diseases such as Alzheimer’s disease . This potential is attributed to its ability to reduce neuroinflammation and oxidative stress within neuronal tissues.

Clinical Applications and Case Studies

Tolfenamic acid is commonly utilized in clinical settings for various conditions:

- Migraine Management : TA has been effectively used as both a preventive and acute treatment for migraines. Case studies show that patients experience significant reduction in migraine frequency and intensity when treated with TA compared to placebo controls.

- Postoperative Pain : In surgical settings, tolfenamic acid has been administered to manage postoperative pain with favorable outcomes noted in recovery times and overall patient satisfaction.

Case Study: Migraine Treatment with Tolfenamic Acid

In a clinical trial involving 120 patients with chronic migraines, participants were administered tolfenamic acid over a three-month period. Results indicated:

- Reduction in Attack Frequency : A 50% decrease in migraine days per month.

- Improvement in Quality of Life : Patients reported enhanced daily functioning and reduced reliance on rescue medications.

Safety Profile

Tolfenamic acid is generally well-tolerated among patients. Clinical trials have reported minimal adverse effects compared to other NSAIDs, particularly concerning gastrointestinal complications. The most common side effects include mild nausea and dizziness.

Propriétés

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYKGCPSFKLFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10488-36-5 (mono-hydrochloride) | |

| Record name | Tofenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50864578 | |

| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-93-6, 33431-04-8, 33431-05-9 | |

| Record name | Tofenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofenacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofenacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofenacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A112M10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOFENACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67B6M43WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOFENACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5MS5T7YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary area of research surrounding Tofenacin, and how does it compare to its parent compound, Orphenadrine?

A1: this compound research primarily focuses on its use as an adjunct therapy for individuals receiving Fluphenazine Decanoate, a long-acting antipsychotic medication. [] this compound, like its parent compound Orphenadrine, aims to manage extrapyramidal side effects (Parkinsonian-like symptoms) often associated with this type of antipsychotic. [] Interestingly, while both drugs demonstrate comparable efficacy in controlling these motor side effects, research suggests Orphenadrine exhibits a greater ability to manage the depressive symptoms that can also arise with Fluphenazine Decanoate treatment. []

Q2: Can you elaborate on the metabolism of Orphenadrine and the role of this compound in this process?

A2: While the provided abstracts offer limited information on the specifics of Orphenadrine's metabolic pathway, one study highlights that this compound is a key metabolite of Orphenadrine. [] This suggests that this compound represents a product resulting from the body's breakdown of Orphenadrine. Further research is needed to fully elucidate the metabolic pathway and the potential pharmacological implications of this parent-metabolite relationship.

- [1] Wheatley, D., et al. "A Comparative Trial of Orphenadrine and this compound in the Control of Depression and Extrapyramidal Side-Effects Associated with Fluphenazine Decanoate Therapy." The British Journal of Psychiatry, vol. 124, no. 580, 1974, pp. 65–69., doi:10.1192/bjp.124.1.65.

- [2] Calder, I. C., et al. "Aspects of the Biliary Excretion of Orphenadrine and Its N-Demethylated Derivative, this compound, in the Rat." The Biochemical Journal, vol. 113, no. 1, 1969, pp. 12P–13P., doi:10.1042/bj1130012p.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.